Bienvenue dans la boutique en ligne BenchChem!

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride

Pharmaceutical intermediate purification Ritonavir synthesis Acid addition salt

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride (CAS 908591-25-3), also referred to as 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride, is a monohydrochloride salt of a thiazole-based secondary amine with molecular formula C₈H₁₅ClN₂S and molecular weight 206.74 g/mol. The compound serves as a critical pharmaceutical intermediate in the convergent synthesis of the HIV protease inhibitor ritonavir and the CYP3A pharmacokinetic enhancer cobicistat.

Molecular Formula C8H15ClN2S
Molecular Weight 206.74 g/mol
CAS No. 908591-25-3
Cat. No. B017419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride
CAS908591-25-3
Synonyms2-Isopropyl-4-[(N-methylamino)methyl]thiazole Hydrochloride;  N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine Hydrochloride; 
Molecular FormulaC8H15ClN2S
Molecular Weight206.74 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CNC.Cl
InChIInChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(4-9-3)5-11-8;/h5-6,9H,4H2,1-3H3;1H
InChIKeyMZHCXYATKCSZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine Hydrochloride (CAS 908591-25-3): Procurement-Grade Evidence for a Dual-API Thiazole Intermediate


1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride (CAS 908591-25-3), also referred to as 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride, is a monohydrochloride salt of a thiazole-based secondary amine with molecular formula C₈H₁₅ClN₂S and molecular weight 206.74 g/mol . The compound serves as a critical pharmaceutical intermediate in the convergent synthesis of the HIV protease inhibitor ritonavir and the CYP3A pharmacokinetic enhancer cobicistat [1]. It is also designated as Ritonavir Impurity 32 and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2]. The compound is a white to pale yellow crystalline powder with a melting point of 62–65 °C, hygroscopic nature, and slight solubility in chloroform, dichloromethane, and DMSO .

Why 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine Hydrochloride Cannot Be Generically Substituted by Free Base or Other Salt Forms


Although the free base (CAS 154212-60-9) and the dihydrochloride salt (CAS 1185167-55-8) share the same thiazole-methylamine core, their physicochemical and performance characteristics differ in ways that directly impact synthetic utility, purification efficiency, and regulatory compliance. The free base lacks a defined melting point and exists as a liquid, complicating solid handling and identity verification by pharmacopeial methods, whereas the monohydrochloride salt is a crystalline solid with a sharp melting point of 62–65 °C . Critically, the patent literature explicitly teaches that the free base prepared by conventional methods contains high levels of impurities, and that conversion to the hydrochloride salt enables purification without silica-gel chromatography, yielding material of high purity suitable for downstream API synthesis [1]. Furthermore, this specific compound is the direct chemical precursor to the nitrosamine drug substance-related impurity NITMA (N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide), a mutagenic carcinogen for which regulatory agencies have established acceptable intake limits as low as 18 ng/day; substitution with a non-identical analog would invalidate analytical traceability for nitrosamine risk assessment [2]. The quantitative evidence below demonstrates that generic substitution is not scientifically defensible.

Quantitative Differentiation Evidence for 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine Hydrochloride (908591-25-3) Versus Closest Analogs


Salt-Form-Driven Purification: HCl Salt Enables High-Purity Isolation Without Chromatography, Unlike the Free Base

The patent WO2006090270A1 explicitly states that the free base of 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole prepared by the prior art process (WO 94/14436) 'has high levels of impurities' [1]. The inventors disclose that converting the free base to its hydrochloride salt, followed by salt purification in an organic solvent, yields a high-purity intermediate without requiring silica-gel chromatography. This purification-by-salt-formation approach is specifically enabled by the hydrochloride salt (CAS 908591-25-3) and is not achievable with the free base alone or with alternative salt forms that lack the requisite crystallinity [1]. The commercial availability of the HCl salt at ≥98% purity (Stanford Advanced Materials) versus the free base at variable purity further substantiates this differentiation [2].

Pharmaceutical intermediate purification Ritonavir synthesis Acid addition salt Process chemistry

Defined Melting Point (62–65 °C) Enables Compendial Identity Testing, Absent in the Free Base

The monohydrochloride salt exhibits a sharp melting point of 62–65 °C, enabling straightforward identity verification by pharmacopeial melting point apparatus . In contrast, the corresponding free base (CAS 154212-60-9) is consistently reported with a melting point of 'N/A' (not available/applicable) across multiple authoritative databases, consistent with its physical state as a liquid or low-melting semi-solid at ambient temperature . The dihydrochloride salt (CAS 1185167-55-8) also lacks a published melting point specification from authoritative sources. For procurement in regulated pharmaceutical manufacturing environments where USP or EP compendial identity testing is required, the HCl salt's defined melting point provides a simple, inexpensive, and pharmacopeially recognized identity test that is unavailable for the free base or dihydrochloride forms.

Quality control Identity testing Pharmacopeial compliance Melting point

Essential NITMA Precursor: This Compound Is the Direct Substrate for the Regulated Nitrosamine Impurity, Making It Indispensable for Analytical Reference Standards

The compound 1-(2-isopropylthiazol-4-yl)-N-methylmethanamine (ITMA) is the direct chemical precursor to N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide (NITMA), a nitrosamine drug substance-related impurity (NDSRI) identified in ritonavir-containing finished drug products [1]. Regulatory agencies have established an acceptable intake limit of 18 ng/day for NITMA, necessitating highly sensitive analytical methods for detection and quantitation [1]. The published LC-MS/MS method by Adhikari et al. (2025) uses ITMA as the starting material to study NITMA formation under accelerated conditions and validates the method over a concentration range of 0.0225–0.27 ng/mL with a quantitation limit of 0.0225 ng/mL, aligned with ICH Q2(R2) guidelines [1]. No other thiazole analog (e.g., the 2-methyl variant or 5-yl regioisomer) can serve as the authentic NITMA precursor, because NITMA formation is structurally specific to the 2-isopropyl-4-methylaminomethyl substitution pattern [1]. Procurement of the authentic ITMA hydrochloride is therefore mandatory for any laboratory developing or validating NITMA detection methods for ritonavir ANDA submissions [2].

Nitrosamine drug substance-related impurity (NDSRI) NITMA LC-MS/MS Regulatory compliance

Regiochemical Specificity: The 4-yl Substitution Pattern Is Essential for Ritonavir and Cobicistat Synthesis, Differentiating from the 5-yl Regioisomer

The 2-isopropyl-4-(methylaminomethyl) substitution pattern on the thiazole ring is structurally mandated by the molecular architectures of both ritonavir and cobicistat, where the thiazole 4-position serves as the point of attachment to the peptide backbone via a urea linkage [1]. The 5-yl regioisomer, (2-isopropylthiazol-5-yl)methanamine (CAS 933734-30-6), carries the aminomethyl group at the 5-position and cannot participate in the same convergent coupling reactions that yield the ritonavir or cobicistat core [2]. In the ritonavir structure, the thiazole ring is connected at the 4-position through a methylamino carbonyl linkage to L-valine (forming the MTV-III intermediate), and the 5-position is reserved for the thiazolylmethyl ester terminus; reversing this connectivity would produce a structurally incorrect molecule [1]. No ritonavir or cobicistat synthetic route in the peer-reviewed or patent literature employs a 5-yl regioisomer for this coupling step, confirming the essential nature of the 4-yl substitution .

Regiochemistry Thiazole substitution Ritonavir synthesis Cobicistat synthesis

Dual-API Intermediate Utility: This Compound Serves Both Ritonavir and Cobicistat Synthesis, Unlike Narrower-Spectrum Analogs

The monohydrochloride salt (CAS 908591-25-3) and its dihydrochloride counterpart are both explicitly designated as intermediates for two distinct commercial APIs: the HIV protease inhibitor ritonavir and the CYP3A inhibitor cobicistat [1]. This dual utility is unique among thiazole building blocks in the antiviral intermediate space. The structurally simpler 2-methyl analog, N-Methyl(2-Methylthiazol-4-yl)Methanamine dihydrochloride (CAS 1185668-03-4), lacks the isopropyl group at the 2-position and is not cited as an intermediate for either ritonavir or cobicistat in any peer-reviewed or patent literature . The upstream intermediate 4-(chloromethyl)-2-isopropylthiazole hydrochloride (CAS 65386-28-9) is a precursor to ITMA but cannot directly participate in the urea-forming coupling step with L-valine derivatives . For procurement organizations supporting multi-product API portfolios, the dual applicability of CAS 908591-25-3 simplifies supply chain logistics and reduces the number of distinct intermediates requiring qualification.

Dual intermediate Ritonavir Cobicistat Supply chain flexibility

Optimal Procurement and Application Scenarios for 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine Hydrochloride (908591-25-3)


Ritonavir ANDA Development: Reference Standard for Nitrosamine Impurity (NITMA) Method Validation

For generic pharmaceutical manufacturers preparing ANDA submissions for ritonavir-containing drug products, CAS 908591-25-3 is the mandatory starting material for preparing and characterizing the NITMA reference standard. The validated LC-MS/MS method by Adhikari et al. (2025) uses this compound as the authentic NITMA precursor, achieving a quantitation limit of 0.0225 ng/mL over a linear range of 0.0225–0.27 ng/mL, compliant with ICH Q2(R2) guidelines and the regulatory acceptable intake limit of 18 ng/day for NITMA [1]. Procurement of the compound with full characterization data (NMR, HPLC, GC) and traceability to pharmacopeial standards (USP or EP), as offered by suppliers such as SynZeal and BOC Sciences (purity ≥99%), directly supports regulatory filing requirements [2].

GMP Manufacturing of Ritonavir API: Chromatography-Free Purification via HCl Salt Formation

In large-scale ritonavir API manufacturing, the HCl salt form (CAS 908591-25-3) enables a patented purification strategy that eliminates the need for silica-gel chromatography, as disclosed in WO2006090270A1 [1]. The free base, prepared from 4-(chloromethyl)-2-isopropylthiazole hydrochloride by reaction with aqueous methylamine, contains 'high levels of impurities' when isolated without chromatography; conversion to the HCl salt and recrystallization from organic solvent yields high-purity material suitable for the critical urea-forming coupling with N-(((4-nitrophenyl)oxy)carbonyl)-L-valine methyl ester [1]. Procurement specifications should require ≥98% purity (validated by HPLC) with a melting point of 62–65 °C as a rapid incoming QC check .

Cobicistat Synthetic Route Development: Sourcing the Shared Thiazole Building Block

Cobicistat, a CYP3A inhibitor used as a pharmacokinetic enhancer for HIV protease inhibitors, shares the identical 2-isopropyl-4-(methylaminomethyl)thiazole fragment with ritonavir [1]. Research groups and CDMOs developing cobicistat synthetic routes can procure CAS 908591-25-3 (or its dihydrochloride counterpart CAS 1185167-55-8) as the common thiazole intermediate, leveraging the same supply chain and analytical methods established for ritonavir programs [2]. The hygroscopic nature of the HCl salt necessitates storage under inert atmosphere at refrigerated temperatures, a handling requirement that should be factored into procurement and storage planning .

Forced Degradation and Stability Studies: Using the Authentic ITMA Standard for NDSRI Risk Assessment

Regulatory guidance increasingly requires manufacturers to assess the risk of nitrosamine drug substance-related impurity (NDSRI) formation in drug products containing secondary or tertiary amine functionalities. CAS 908591-25-3 is the authentic ITMA compound that serves as the direct precursor to NITMA in ritonavir products [1]. Forced degradation studies conducted under accelerated conditions (as described by Adhikari et al., 2025) require the pure ITMA hydrochloride as a starting material to study NITMA formation kinetics and to develop preventive strategies against artifactual nitrosamine generation during sample preparation and analysis [1]. No alternative compound can substitute for this purpose, making ITMA hydrochloride an essential procurement item for any stability-indicating method development program supporting ritonavir drug products.

Quote Request

Request a Quote for 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.